molecular formula C5H15NO6P2 B14737022 ((Propylimino)bis(methylene))diphosphonic acid CAS No. 5995-27-7

((Propylimino)bis(methylene))diphosphonic acid

Katalognummer: B14737022
CAS-Nummer: 5995-27-7
Molekulargewicht: 247.12 g/mol
InChI-Schlüssel: HSEVIBLFMJQZMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((Propylimino)bis(methylene))diphosphonic acid is a chemical compound with the molecular formula C5H15NO6P2 It is known for its unique structure, which includes a propyl group attached to an imino group, bis(methylene) groups, and diphosphonic acid moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

((Propylimino)bis(methylene))diphosphonic acid can be synthesized through the reaction of primary amines, paraformaldehyde, and phosphorous acid in an acidic medium. The reaction typically requires controlled conditions, including the use of methanesulfonic acid and the addition of POCl3 or PCl3 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

((Propylimino)bis(methylene))diphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the imino group or phosphonic acid moieties are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various phosphonic acids, amines, and substituted derivatives of this compound. These products can have different properties and applications depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

((Propylimino)bis(methylene))diphosphonic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of ((Propylimino)bis(methylene))diphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding property makes it effective in inhibiting the formation of calcium-based scales and in preventing corrosion. In biological systems, the compound can inhibit enzymes by binding to metal cofactors, thereby affecting the enzyme’s activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylenediphosphonic acid: A simpler analog with similar binding properties but lacking the imino and propyl groups.

    Ethylenediamine-tetrakis(methylenephosphonic acid): A more complex compound with multiple phosphonic acid groups and a different structure.

    N-Ethyliminodimethylenediphosphonic acid: Similar in structure but with an ethyl group instead of a propyl group

Uniqueness

((Propylimino)bis(methylene))diphosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to bind to metal ions and participate in various chemical reactions makes it a versatile compound with diverse applications.

Eigenschaften

CAS-Nummer

5995-27-7

Molekularformel

C5H15NO6P2

Molekulargewicht

247.12 g/mol

IUPAC-Name

[phosphonomethyl(propyl)amino]methylphosphonic acid

InChI

InChI=1S/C5H15NO6P2/c1-2-3-6(4-13(7,8)9)5-14(10,11)12/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12)

InChI-Schlüssel

HSEVIBLFMJQZMK-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CP(=O)(O)O)CP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.